molecular formula C16H14F2N2O4 B10975805 N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10975805
M. Wt: 336.29 g/mol
InChI Key: QNKWKZKVQMJESQ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamoyl group, a difluoromethoxy group, and a methoxybenzamide moiety. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Group:

    Introduction of the Difluoromethoxy Group: This step involves the reaction of a suitable precursor with a difluoromethylating agent, often in the presence of a catalyst.

    Formation of the Methoxybenzamide Moiety: The final step involves the coupling of the intermediate with a methoxybenzoyl chloride derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-4-methoxybenzamide: Lacks the difluoromethoxy group, which may affect its reactivity and applications.

    N-(2-carbamoylphenyl)-4-(trifluoromethoxy)-3-methoxybenzamide:

Uniqueness

N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C16H14F2N2O4

Molecular Weight

336.29 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C16H14F2N2O4/c1-23-13-8-9(6-7-12(13)24-16(17)18)15(22)20-11-5-3-2-4-10(11)14(19)21/h2-8,16H,1H3,(H2,19,21)(H,20,22)

InChI Key

QNKWKZKVQMJESQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)OC(F)F

Origin of Product

United States

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